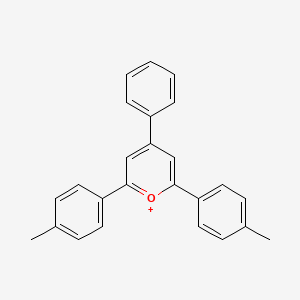
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PMPP and is widely used in various applications, including organic synthesis, material science, and biological research.
Mécanisme D'action
PMPP acts as a fluorescent probe by binding to biological molecules and emitting light when excited by a specific wavelength of light. The mechanism of action of PMPP is based on the interaction between the pyrylium moiety and the biological molecule. PMPP has a high affinity for biological molecules, which allows it to selectively bind to specific targets.
Biochemical and Physiological Effects:
PMPP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in biological research.
Avantages Et Limitations Des Expériences En Laboratoire
PMPP has several advantages for lab experiments, including its high sensitivity and selectivity for biological molecules. PMPP is also a non-toxic compound, which makes it safe to use in biological research. However, PMPP has some limitations, including its limited solubility in water and its tendency to aggregate in solution.
Orientations Futures
There are several future directions for research on PMPP. One area of research is the development of new methods for synthesizing PMPP that are more efficient and cost-effective. Another area of research is the development of new applications for PMPP, including its use in medical diagnostics and drug discovery. Additionally, research on the interaction between PMPP and biological molecules could lead to the development of new probes for studying biological processes.
Méthodes De Synthèse
The synthesis of PMPP is a complex process that involves several steps. The most common method of synthesizing PMPP is through the reaction of 4-methylphenyl magnesium bromide with 2,6-dibromo-4-phenylpyrylium tetrafluoroborate. This reaction results in the formation of PMPP, which can be purified through recrystallization. Other methods of synthesizing PMPP include the reaction of 4-methylphenyl lithium with 2,6-dibromo-4-phenylpyrylium tetrafluoroborate and the reaction of 4-methylphenyl magnesium bromide with 2,6-dibromo-4-(4-methylphenyl)pyrylium tetrafluoroborate.
Applications De Recherche Scientifique
PMPP has several scientific research applications, including its use as a fluorescent probe for the detection of biological molecules. PMPP has been used to detect proteins, nucleic acids, and lipids in biological samples. Additionally, PMPP has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. PMPP has also been used in material science research, where it has been used to synthesize conductive polymers and organic light-emitting diodes.
Propriétés
IUPAC Name |
2,6-bis(4-methylphenyl)-4-phenylpyrylium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22/h3-17H,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFBVXUAPCUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21O+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)
![7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)
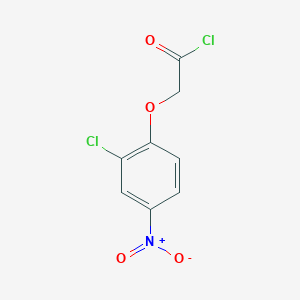


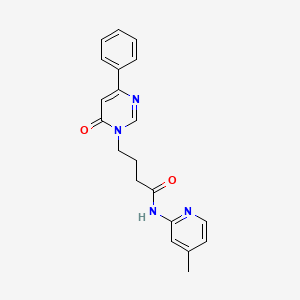
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)
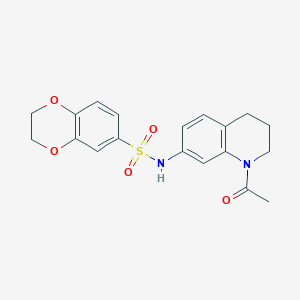
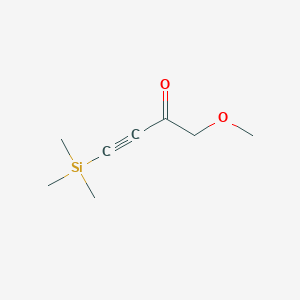
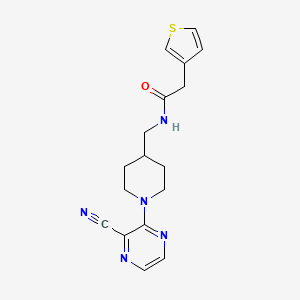
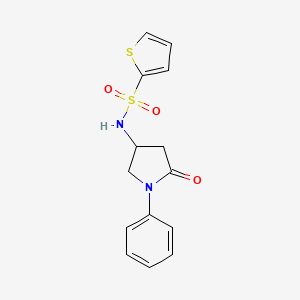
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)